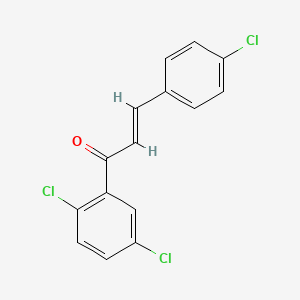

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Overview

Description

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H9Cl3O and its molecular weight is 311.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of chlorine substituents on the phenyl rings influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Michael Addition : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins.

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes linked to inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer cell survival.

Antimicrobial Activity

Research indicates that chalcones exhibit antimicrobial properties against a range of pathogens. For instance, a study demonstrated that this compound showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Chalcones have been extensively studied for their anticancer potential. In vitro studies suggest that this compound induces apoptosis in cancer cells through:

- Activation of caspases

- Disruption of mitochondrial membrane potential

- Inhibition of cell cycle progression

A comparative study indicated that this compound exhibited IC50 values lower than many known anticancer agents, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandin E2. This was evidenced in studies involving lipopolysaccharide (LPS)-stimulated microglial cells where this compound significantly reduced inflammatory markers.

Data Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chalcones including this compound against clinical isolates. The results indicated a promising antibacterial profile, supporting further exploration for therapeutic applications.

- Cancer Cell Line Study : In research involving breast cancer cell lines, the compound was shown to significantly reduce cell viability at low concentrations. Mechanistic studies revealed that it triggered apoptotic pathways through caspase activation.

- Neuroprotection : A recent investigation into neuroprotective properties found that derivatives of this chalcone exhibited protective effects against neuroinflammation induced by LPS in microglial cells, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Questions

Q. What is the standard protocol for synthesizing (2E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how is its purity validated?

The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol). Post-synthesis, purity is validated using:

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- ¹H NMR to verify E-configuration (trans coupling constants J = 15–16 Hz for α,β-unsaturated ketones).

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .

- Single-crystal X-ray diffraction (XRD) for absolute structural elucidation .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal XRD reveals the compound crystallizes in an orthorhombic system with space group P-21 21 21 and unit cell parameters:

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, electronic properties)?

Discrepancies often arise due to approximations in computational models (e.g., gas-phase DFT vs. solid-state XRD). To address this:

- Compare experimental XRD bond lengths (e.g., C-Cl = 1.73–1.75 Å) with DFT-optimized geometries .

- Use solvent effect corrections (e.g., PCM model) in DFT to mimic experimental conditions.

- Validate electronic properties (e.g., λₘₐₓ in UV-Vis) via time-dependent DFT (TD-DFT) with explicit solvent models .

Q. What methodological approaches are recommended to analyze the compound’s antimicrobial activity, and how do substituents influence efficacy?

Antimicrobial screening involves:

- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Structure-Activity Relationship (SAR) analysis :

- Electron-withdrawing groups (e.g., Cl at 2,5-positions on phenyl) enhance lipophilicity and membrane penetration.

- Methoxy groups (e.g., 4-OCH₃) reduce activity due to decreased electrophilicity .

Q. How should researchers address contradictions in reported crystal packing or polymorphism across studies?

Polymorphism can arise from variations in crystallization solvents or substituent patterns. For example:

- The title compound’s orthorhombic packing (P-21 21 21) contrasts with triclinic systems (P1) in analogs like (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one .

- Mitigation strategies:

- Compare unit cell parameters and Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, Cl···Cl).

- Perform thermal analysis (DSC/TGA) to detect polymorphic transitions .

Q. What advanced techniques are critical for assessing the compound’s stability under varying experimental conditions?

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Differential Scanning Calorimetry (DSC) for phase transition analysis.

- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- DFT-based molecular dynamics simulations to predict degradation pathways (e.g., ketone oxidation) .

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGBLZXMRBTAOL-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.